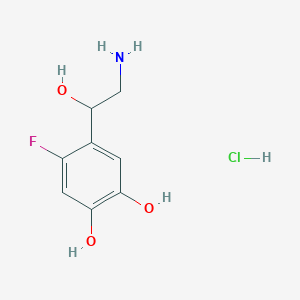
6-Fluoronorepinephrine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoronorepinephrine hydrochloride is a synthetic catecholamine and a selective full agonist for both alpha-1 and alpha-2 adrenergic receptors . It is structurally related to norepinephrine, with a fluorine atom substituted at the sixth position of the aromatic ring . This compound has been extensively used in scientific research to study the function of adrenergic receptors and their role in various physiological and behavioral processes .
Méthodes De Préparation
The synthesis of 6-fluoronorepinephrine hydrochloride involves the substitution of a fluorine atom at the sixth position of the aromatic ring of norepinephrine . The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated benzene derivative.
Fluorination: The precursor undergoes a fluorination reaction to introduce the fluorine atom at the desired position.
Hydroxylation: The fluorinated intermediate is then hydroxylated to introduce the hydroxyl groups at the appropriate positions on the aromatic ring.
Amination: The hydroxylated intermediate undergoes amination to introduce the amino group, resulting in the formation of 6-fluoronorepinephrine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for increased stability and solubility.
Analyse Des Réactions Chimiques
6-Fluoronorepinephrine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis to break down into its constituent parts.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
6-Fluoronorepinephrine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used to study the properties and reactivity of fluorinated catecholamines and their derivatives.
Biology: The compound is used to investigate the role of adrenergic receptors in various biological processes, such as neurotransmission and hormone regulation.
Mécanisme D'action
6-Fluoronorepinephrine hydrochloride exerts its effects by selectively binding to and activating alpha-1 and alpha-2 adrenergic receptors . This activation leads to various physiological responses, including increased heart rate, vasoconstriction, and enhanced neurotransmitter release. The compound’s mechanism of action involves the stimulation of intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which mediates its effects on target cells .
Comparaison Avec Des Composés Similaires
6-Fluoronorepinephrine hydrochloride is unique among catecholamines due to its selective full agonist activity at both alpha-1 and alpha-2 adrenergic receptors . Similar compounds include:
Norepinephrine: The parent compound, which lacks the fluorine substitution and has different receptor selectivity.
Epinephrine: Another catecholamine with broader receptor activity, including beta-adrenergic receptors.
Dopamine: A related catecholamine with distinct receptor targets and physiological effects.
Compared to these compounds, this compound offers unique advantages in research due to its selective receptor activity and stability .
Propriétés
Numéro CAS |
70952-50-0 |
|---|---|
Formule moléculaire |
C8H11ClFNO3 |
Poids moléculaire |
223.63 g/mol |
Nom IUPAC |
4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C8H10FNO3.ClH/c9-5-2-7(12)6(11)1-4(5)8(13)3-10;/h1-2,8,11-13H,3,10H2;1H |
Clé InChI |
QGDCLYPALFHCCD-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |
SMILES canonique |
C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]aniline](/img/structure/B1624435.png)

![5-[(Z)-N-(2-aminoethoxy)-C-pentylcarbonimidoyl]-2-methylaniline](/img/structure/B1624441.png)

![ethyl (2E)-chloro[(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B1624444.png)
